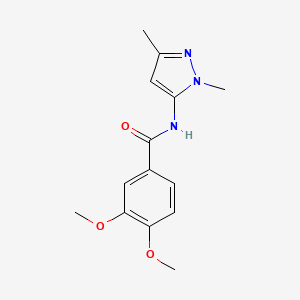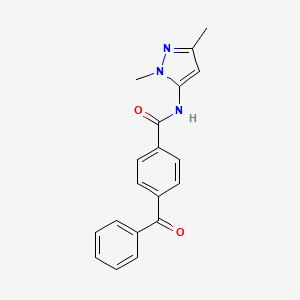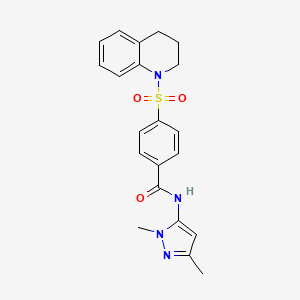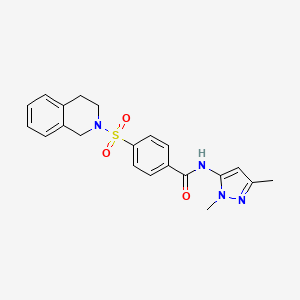
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide (DMPDA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. DMPDA has a wide range of biochemical and physiological effects, and its mechanism of action is still being investigated.
科学研究应用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. It has also been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease, as it has been shown to reduce cell death in animal models.
作用机制
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is still being investigated. It is believed that N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide may act as an antioxidant, as it has been shown to reduce the production of reactive oxygen species in cells.
Biochemical and Physiological Effects
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, inhibit the growth of certain types of cancer cells, and reduce cell death in neurological disorders. Additionally, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide has been shown to reduce oxidative stress, reduce the production of pro-inflammatory molecules, and reduce the production of reactive oxygen species in cells.
实验室实验的优点和局限性
The advantages of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide in lab experiments include its low cost, its ease of synthesis, and its potential applications in a variety of scientific fields. However, there are some limitations to using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide in lab experiments. For example, it is not yet fully understood how N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide works, so further research is needed to better understand its mechanism of action. Additionally, the effects of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide on humans have not been fully studied, so further research is needed to better understand its potential risks and benefits.
未来方向
There are a variety of potential future directions for the research of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide. For example, further research could be done to better understand its mechanism of action, as well as its potential effects on humans. Additionally, further research could be done to explore its potential applications in other scientific fields, such as its potential to treat neurological disorders. Additionally, further research could be done to explore the potential synergistic effects of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide with other compounds, as well as its potential to be used in combination therapies. Finally, further research could be done to explore the potential for N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide to be used in drug delivery systems, as well as its potential to be used in the development of novel compounds.
合成方法
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide is synthesized through a five-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde and 1,3-dimethyl-1H-pyrazol-5-amine to form an intermediate, N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine. The second step involves the reaction of the intermediate with N-chlorosuccinimide in dichloromethane to form N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-yl chloride. The third step involves the reaction of the intermediate with potassium carbonate in dimethylformamide to form N-(3,4-dimethoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-yl potassium salt. The fourth step involves the reaction of the intermediate with sodium borohydride in dimethylformamide to form N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide. The final step involves the reaction of the intermediate with acetic anhydride in dimethylformamide to form the desired product, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide.
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-7-13(17(2)16-9)15-14(18)10-5-6-11(19-3)12(8-10)20-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDWAZTZVCOSBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529585.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)


